1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound with a unique structure It contains a piperazine ring substituted with a 2-chloro-4-(1,1-dimethylpropyl)phenoxy group and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-1,1-dimethylpropylbenzene, undergoes a nucleophilic substitution reaction with sodium phenoxide to form 2-chloro-4-(1,1-dimethylpropyl)phenol.
Ethoxylation: The phenol intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethoxyethyl chain, forming 2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethanol.
Piperazine Substitution: The ethoxyethyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the final product, 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the piperazine ring or phenoxy group.
Scientific Research Applications
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Research: It can be used as a tool to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The phenoxy group can interact with enzymes or other proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-ethylpiperazine hydrochloride
- 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-phenylpiperazine hydrochloride
- 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-benzylpiperazine hydrochloride
Uniqueness
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2-chloro-4-(1,1-dimethylpropyl)phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33ClN2O2.ClH/c1-5-20(2,3)17-6-7-19(18(21)16-17)25-15-14-24-13-12-23-10-8-22(4)9-11-23;/h6-7,16H,5,8-15H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULVASJVOLEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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